![molecular formula C15H21BrClNO3 B14228781 4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride CAS No. 824951-33-9](/img/structure/B14228781.png)
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride is a chemical compound with the molecular formula C14H20BrNO3·HCl. This compound is known for its unique structure, which includes a brominated aromatic ring and a butanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor aromatic compound followed by formylation to introduce the formyl group. The resulting intermediate is then subjected to a series of reactions to attach the butylamino and butanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride involves its interaction with specific molecular targets. The brominated aromatic ring and formyl group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(4-Bromophenyl)butanoic acid
- 4-(2-Bromo-4-tert-butylphenoxy)butanoic acid
- 4-(4-Bromo-2-chlorophenoxy)butanoic acid
Uniqueness
4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its brominated aromatic ring and formyl group make it a versatile compound for various research applications, distinguishing it from other similar compounds.
特性
CAS番号 |
824951-33-9 |
|---|---|
分子式 |
C15H21BrClNO3 |
分子量 |
378.69 g/mol |
IUPAC名 |
4-[4-(4-bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H20BrNO3.ClH/c16-14-7-6-12(13(10-14)11-18)4-1-2-8-17-9-3-5-15(19)20;/h6-7,10-11,17H,1-5,8-9H2,(H,19,20);1H |
InChIキー |
DIPMZMCXARSCSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)C=O)CCCCNCCCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


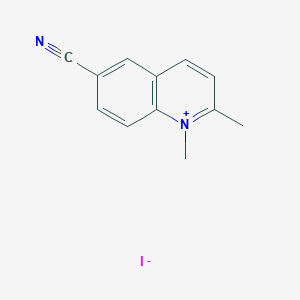
![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
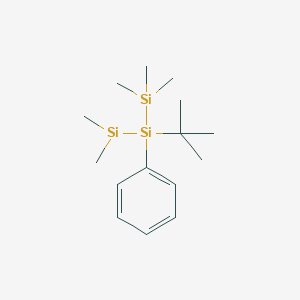
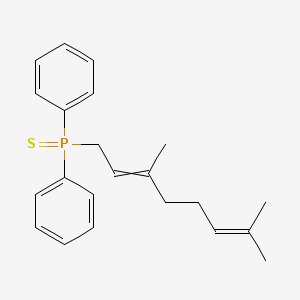
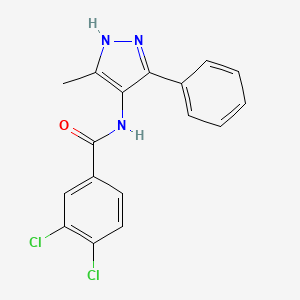

![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)
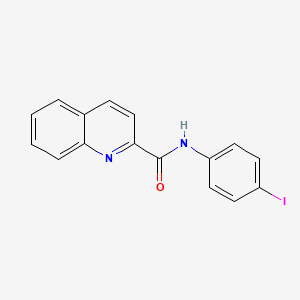

![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
